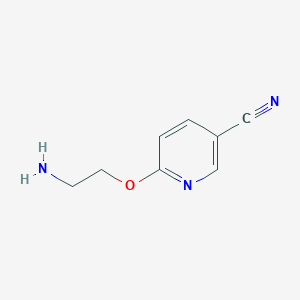

1-acetylpiperidine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

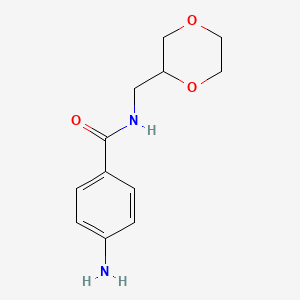

1-Acetylpiperidine-3-sulfonamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Sulfonamide-based Indole Analogs

The sulfonamide analogs of indole, such as 1-acetylpiperidine-3-sulfonamide, have been used in the synthesis of biologically active indole analogs . These compounds have shown a variety of pharmacological actions and have been used as an active ingredient in drug design and production .

Antimicrobial Properties

Sulfonamide-based indole analogs, including 1-acetylpiperidine-3-sulfonamide, have exhibited strong antimicrobial actions . This makes them valuable in the development of new antimicrobial drugs .

Synthesis of Moxifloxacin Chiral Intermediate

1-acetylpiperidine-3-sulfonamide has been used in the enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate for the efficient synthesis of the moxifloxacin chiral intermediate . This has significantly increased the catalytic activity of Candida antarctica lipase B .

Development of Pharmacologically Active Derivatives

1-acetylpiperidine-3-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Synthesis of Substituted Piperidines

1-acetylpiperidine-3-sulfonamide may be involved in the synthesis of various piperidine derivatives, including substituted piperidines . These compounds have a wide range of applications in medicinal chemistry .

Synthesis of Spiropiperidines

Spiropiperidines are another class of piperidine derivatives that can be synthesized using 1-acetylpiperidine-3-sulfonamide . These compounds have unique chemical properties and potential applications in drug design .

Wirkmechanismus

Target of Action

The primary target of sulfonamides, including 1-acetylpiperidine-3-sulfonamide, is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid. This inhibition disrupts DNA synthesis and bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis is a key biochemical pathway affected by sulfonamides. By blocking this pathway, sulfonamides prevent the production of essential nucleotides needed for DNA replication in bacteria . This leads to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The result of the action of 1-acetylpiperidine-3-sulfonamide is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-acetylpiperidine-3-sulfonamide. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research in this field, and we can expect new developments and applications in the future .

Eigenschaften

IUPAC Name |

1-acetylpiperidine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQVFFVEDABANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)

![4-[(cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride](/img/structure/B6142008.png)